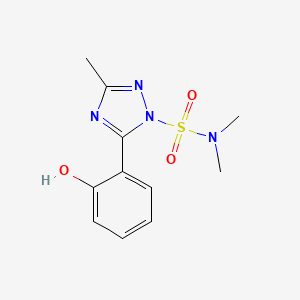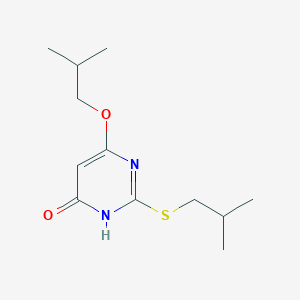![molecular formula C16H17N3O2 B5753528 N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide, also known as ENH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ENH is a hydrazide derivative of nicotinic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide exerts its therapeutic effects through the inhibition of oxidative stress and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and physiological effects:
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has also been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for extended periods. However, N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has low bioavailability, which can affect its therapeutic efficacy.
Orientations Futures
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has shown potential therapeutic applications in various scientific research studies. Future research should focus on exploring the mechanism of action of N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide to better understand its therapeutic effects. Further studies are also needed to determine the optimal dosage and administration route of N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide for various therapeutic applications. Additionally, future research should focus on developing novel formulations of N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide with improved solubility and bioavailability to enhance its therapeutic efficacy.
Méthodes De Synthèse
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide can be synthesized via several methods, including the reaction of nicotinic acid hydrazide with 4-ethoxybenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide has also been shown to have a protective effect on the liver and brain in animal models of oxidative stress.
Propriétés
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15-8-6-13(7-9-15)12(2)18-19-16(20)14-5-4-10-17-11-14/h4-11H,3H2,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMOMSFZFNZFTN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)



![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

